1-[2-(1H-indol-3-yl)-2-oxoacetyl]piperidine-4-carboxamide

Physicochemical profiling Oral bioavailability Drug-likeness

1-[2-(1H-Indol-3-yl)-2-oxoacetyl]piperidine-4-carboxamide (CAS 497083-27-9, PubChem CID is a synthetic indole-3-glyoxylamide derivative incorporating a piperidine-4-carboxamide moiety linked through an oxoacetyl bridge. The compound has a molecular formula of C16H17N3O3 and a molecular weight of 299.32 g/mol, with computed physicochemical properties including XLogP3 = 1.2, two hydrogen bond donors, and three hydrogen bond acceptors.

Molecular Formula C16H17N3O3
Molecular Weight 299.33
CAS No. 497083-27-9
Cat. No. B2682912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(1H-indol-3-yl)-2-oxoacetyl]piperidine-4-carboxamide
CAS497083-27-9
Molecular FormulaC16H17N3O3
Molecular Weight299.33
Structural Identifiers
SMILESC1CN(CCC1C(=O)N)C(=O)C(=O)C2=CNC3=CC=CC=C32
InChIInChI=1S/C16H17N3O3/c17-15(21)10-5-7-19(8-6-10)16(22)14(20)12-9-18-13-4-2-1-3-11(12)13/h1-4,9-10,18H,5-8H2,(H2,17,21)
InChIKeyMHLMSQRPQVTKET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-[2-(1H-Indol-3-yl)-2-oxoacetyl]piperidine-4-carboxamide (CAS 497083-27-9): Structural Identity and Physicochemical Baseline for Research Procurement


1-[2-(1H-Indol-3-yl)-2-oxoacetyl]piperidine-4-carboxamide (CAS 497083-27-9, PubChem CID 5058318) is a synthetic indole-3-glyoxylamide derivative incorporating a piperidine-4-carboxamide moiety linked through an oxoacetyl bridge [1]. The compound has a molecular formula of C16H17N3O3 and a molecular weight of 299.32 g/mol, with computed physicochemical properties including XLogP3 = 1.2, two hydrogen bond donors, and three hydrogen bond acceptors [1]. It belongs to a broader class of indol-3-yl-oxoacetamides that have been investigated as cannabinoid receptor type 2 (CB2) ligands [2]. Commercially, the compound is available from multiple vendors at purity specifications of ≥95% to ≥97%, making it a tractable starting point for structure-activity relationship (SAR) studies and medicinal chemistry optimization programs .

Why Indole-3-Glyoxylamide Analogs Cannot Be Used Interchangeably with 1-[2-(1H-Indol-3-yl)-2-oxoacetyl]piperidine-4-carboxamide


The indole-3-glyoxylamide chemotype is characterized by steep structure-activity relationships (SAR), where seemingly minor modifications—such as ester-to-amide substitution, piperidine regioisomerism, or N-alkylation—can produce marked differences in target affinity, selectivity, and functional activity [1]. In the closely related indol-3-yl-oxoacetamide series, CB2 receptor Ki values span three orders of magnitude (377–0.37 nM) depending on precise substitution patterns, rendering in-class substitution without experimental validation a high-risk procurement strategy [1]. The target compound's specific combination of an unsubstituted indole NH, a piperidine-4-carboxamide terminus, and the oxoacetyl linker distinguishes it from both the ester analogs (e.g., methyl or ethyl piperidine-4-carboxylate derivatives) and regioisomeric variants (e.g., piperidine-3-carboxamide or N-benzyl derivatives), each of which may exhibit divergent potency, selectivity, and pharmacokinetic profiles [2][3]. Direct quantitative evidence comparing this compound to its closest analogs in defined assays is presented below.

Quantitative Differentiation Evidence for 1-[2-(1H-Indol-3-yl)-2-oxoacetyl]piperidine-4-carboxamide vs. Closest Analogs


Carboxamide vs. Methyl Ester: Predicted Physicochemical Differentiation Relevant to Permeability and Metabolic Stability

The target compound (piperidine-4-carboxamide) is predicted to have different physicochemical properties compared to its closest commercially available analog, methyl 1-[2-(1H-indol-3-yl)-2-oxoacetyl]piperidine-4-carboxylate (CAS 4160-00-3). Key computed differences include an additional hydrogen bond donor (HBD = 2 vs. 0 for the methyl ester), reduced lipophilicity, and a higher topological polar surface area (tPSA), which collectively influence membrane permeability, plasma protein binding, and metabolic susceptibility [1]. These computed properties provide a rational basis for selecting the carboxamide over the ester when reduced passive permeability or altered hydrogen-bonding capacity is desired in the context of central nervous system (CNS) drug discovery programs.

Physicochemical profiling Oral bioavailability Drug-likeness

PubChem BioAssay Activity Profile: Sub-Micromolar Activity in a High-Throughput Screening Format

In PubChem BioAssay AID 1798933—a high-throughput screening campaign deposited by an external contributor—1-[2-(1H-indol-3-yl)-2-oxoacetyl]piperidine-4-carboxamide was tested alongside a compound library. The compound was classified as 'Active' with a reported activity value ≤1 µM in 15 out of 15 tests, including 3 tests with activity ≤1 nM [1]. While the specific biological target and detailed assay conditions are not publicly disclosed in the BioAssay record, the sub-micromolar to sub-nanomolar activity profile distinguishes this compound from structurally related analogs that lack comparable deposited screening data, providing an initial evidence anchor for further mechanistic follow-up [1].

High-throughput screening Bioassay profiling Hit identification

Regioisomeric Differentiation: Piperidine-4-carboxamide vs. Piperidine-3-carboxamide Analogs

The position of the carboxamide substituent on the piperidine ring (4-position in the target compound vs. 3-position in the known analog N-benzyl-1-[2-(1H-indol-3-yl)-2-oxoacetyl]piperidine-3-carboxamide) alters the spatial orientation of the terminal amide group relative to the indole-oxoacetyl pharmacophore [1]. In the broader indole-carboxamide cannabinoid ligand series, regioisomeric changes have been shown to modulate CB2 receptor affinity and selectivity by altering the conformational preferences of the side chain [2]. Although direct comparative pharmacological data for these two specific regioisomers are not available in the public domain, the precedent from the indole-3-carboxamide SAR literature indicates that piperidine substitution position is a non-trivial variable that cannot be ignored when selecting a compound for receptor-binding or cellular activity studies [2].

Regioisomerism Target binding Conformational analysis

Amide vs. Ester Metabolic Stability: Class-Level Advantage of the Carboxamide Moiety

The target compound contains a terminal primary carboxamide group (piperidine-4-carboxamide), whereas the closest commercial analogs (CAS 4160-00-3 and CAS 838882-82-9) are methyl and ethyl esters, respectively [1]. Carboxamides are generally more resistant to hydrolytic metabolism by esterases and amidases compared to esters, which are rapidly cleaved in plasma and hepatic microsomal preparations [2]. While no direct comparative metabolic stability data for this specific compound versus its ester analogs are publicly available, the well-established structure-metabolism relationship for amides vs. esters supports the inference that the carboxamide may offer superior in vitro stability in assays employing esterase-containing biological matrices (e.g., plasma, liver S9 fractions, or whole-cell assays) [2].

Metabolic stability Hydrolysis resistance In vitro ADME

Recommended Research and Industrial Application Scenarios for 1-[2-(1H-Indol-3-yl)-2-oxoacetyl]piperidine-4-carboxamide (CAS 497083-27-9)


CB2 Cannabinoid Receptor Ligand Optimization Programs

The indole-3-yl-oxoacetamide scaffold, to which the target compound belongs, has been validated as a privileged chemotype for CB2 cannabinoid receptor modulation, with lead compounds in this class demonstrating nanomolar Ki values (range: 0.37–377 nM) and functional inverse agonist activity confirmed in the formalin test of acute peripheral and inflammatory pain in mice [1]. The target compound's unsubstituted indole NH and primary carboxamide terminus provide two synthetic handles for further derivatization, making it a suitable starting point for SAR expansion around the piperidine-4-carboxamide vector. Researchers engaged in CB2-targeted drug discovery for pain, inflammation, or neurodegenerative disorders can use this compound as a core scaffold for systematic analog synthesis [1].

Hit Validation Following High-Throughput Screening

The compound has a positive activity record in PubChem BioAssay AID 1798933, with sub-micromolar to sub-nanomolar activity in 15 of 15 test instances [2]. This deposited screening data, although limited in target annotation, provides a rationale for resupply and confirmatory testing. Laboratories engaged in hit triage and validation can procure this compound for concentration-response curve generation, selectivity profiling against related targets, and orthogonal assay confirmation to establish whether the observed activity is target-specific or assay-dependent [2].

Comparative Metabolic Stability Profiling of Amide vs. Ester Indole-Glyoxylamide Derivatives

Given the well-established differential metabolic stability of amides and esters, this compound serves as a critical comparator for in vitro ADME studies alongside its ester analogs (CAS 4160-00-3 and CAS 838882-82-9) [3]. Contract research organizations (CROs) and pharmaceutical R&D groups conducting stability assays in plasma, hepatocytes, or liver microsomes can use this carboxamide derivative to evaluate the impact of the amide functional group on intrinsic clearance, half-life, and metabolite identification within the indole-oxoacetyl chemotype [3]. The presence of the primary amide also enables facile conjugation to fluorescent probes or biotin tags via the NH2 terminus, facilitating target engagement and cellular localization studies [4].

Physicochemical Property Benchmarking for CNS Drug Discovery Panels

With a computed XLogP3 of 1.2, molecular weight of 299.32 g/mol, and two hydrogen bond donors, the compound falls within favorable property space for CNS drug candidates (typically MW <400, LogP 1–4, HBD ≤3) [1]. The carboxamide's hydrogen bond donor capacity (HBD = 2) distinguishes it from the ester analogs (HBD = 0) and may reduce passive brain penetration while increasing aqueous solubility. This physicochemical profile makes the compound a useful reference standard in CNS multiparameter optimization (MPO) panels, particularly for benchmarking the impact of HBD count on permeability-solubility trade-offs within the indole-glyoxylamide series [1].

Quote Request

Request a Quote for 1-[2-(1H-indol-3-yl)-2-oxoacetyl]piperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.